molecular formula C14H15ClN2O3 B5372966 5-(4-sec-butoxy-3-chlorobenzylidene)-2,4-imidazolidinedione

5-(4-sec-butoxy-3-chlorobenzylidene)-2,4-imidazolidinedione

Cat. No. B5372966
M. Wt: 294.73 g/mol
InChI Key: OCYVBRVPYQVYNR-YRNVUSSQSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(4-sec-butoxy-3-chlorobenzylidene)-2,4-imidazolidinedione, also known as BCBI or BCI, is a chemical compound that has been extensively studied for its potential applications in scientific research. BCBI is a derivative of imidazolidinedione and has been shown to exhibit a variety of biochemical and physiological effects. In

Scientific Research Applications

5-(4-sec-butoxy-3-chlorobenzylidene)-2,4-imidazolidinedione has been studied extensively for its potential applications in scientific research. One of the most promising areas of research involves the use of this compound as a fluorescent probe for detecting metal ions. This compound has been shown to exhibit high selectivity and sensitivity towards certain metal ions, making it a valuable tool for studying metal ion interactions in biological systems.
In addition to its use as a fluorescent probe, this compound has also been studied for its potential applications in cancer research. This compound has been shown to exhibit anti-tumor activity in vitro, and further research is needed to explore its potential as a cancer therapy.

Mechanism of Action

The mechanism of action of 5-(4-sec-butoxy-3-chlorobenzylidene)-2,4-imidazolidinedione is not fully understood, but it is believed to involve the formation of a complex with metal ions. This complex formation can lead to changes in the conformation and activity of proteins, which can have downstream effects on cellular processes.
Biochemical and Physiological Effects
This compound has been shown to exhibit a variety of biochemical and physiological effects. In addition to its metal ion binding properties, this compound has also been shown to inhibit the activity of certain enzymes, including acetylcholinesterase and butyrylcholinesterase. These enzymes play important roles in the nervous system, and the inhibition of their activity by this compound may have implications for neurological disorders.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 5-(4-sec-butoxy-3-chlorobenzylidene)-2,4-imidazolidinedione in lab experiments is its high selectivity and sensitivity towards certain metal ions. This makes it a valuable tool for studying metal ion interactions in biological systems. However, one limitation of using this compound is its potential toxicity, which can limit its use in certain applications.

Future Directions

There are several potential future directions for research on 5-(4-sec-butoxy-3-chlorobenzylidene)-2,4-imidazolidinedione. One area of interest is the development of this compound-based fluorescent probes for detecting specific metal ions in biological systems. Another area of interest is the exploration of this compound as a potential cancer therapy. Further research is also needed to fully understand the mechanism of action of this compound and its potential implications for neurological disorders.
Conclusion
In conclusion, this compound is a promising chemical compound that has been extensively studied for its potential applications in scientific research. Its high selectivity and sensitivity towards certain metal ions make it a valuable tool for studying metal ion interactions in biological systems. Further research is needed to fully understand the mechanism of action of this compound and its potential applications in cancer research and neurological disorders.

Synthesis Methods

The synthesis of 5-(4-sec-butoxy-3-chlorobenzylidene)-2,4-imidazolidinedione involves the reaction of 4-sec-butoxy-3-chlorobenzaldehyde and hydantoin in the presence of a base catalyst. The resulting product is then purified through recrystallization. The synthesis of this compound has been well-documented in the literature and has been shown to be a reliable and efficient method for producing the compound.

properties

IUPAC Name

(5E)-5-[(4-butan-2-yloxy-3-chlorophenyl)methylidene]imidazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15ClN2O3/c1-3-8(2)20-12-5-4-9(6-10(12)15)7-11-13(18)17-14(19)16-11/h4-8H,3H2,1-2H3,(H2,16,17,18,19)/b11-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCYVBRVPYQVYNR-YRNVUSSQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)OC1=C(C=C(C=C1)C=C2C(=O)NC(=O)N2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC(C)OC1=C(C=C(C=C1)/C=C/2\C(=O)NC(=O)N2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.